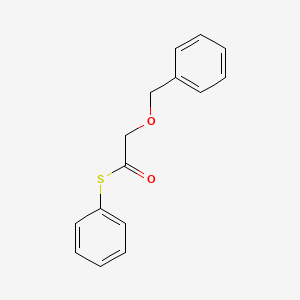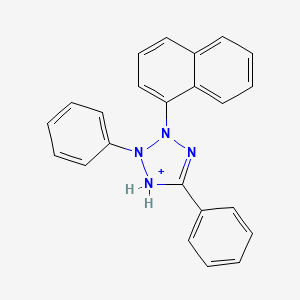
3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium is a heterocyclic compound featuring a tetrazole ring substituted with naphthalene and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves the cycloaddition reaction of azides with nitriles. One common method is the Huisgen 1,3-dipolar cycloaddition, where an azide reacts with a nitrile under thermal or catalytic conditions to form the tetrazole ring.
Huisgen Cycloaddition:
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of corresponding tetrazole oxides.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can yield dihydrotetrazole derivatives.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Reactions are often conducted in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups onto the tetrazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known to mimic carboxylate groups, making it a valuable scaffold in drug design. It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as photoresponsive polymers and sensors. Its ability to undergo photoisomerization makes it suitable for applications in optoelectronics and smart materials .
Mecanismo De Acción
The mechanism of action of 3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Naphthalen-1-yl)-2-phenylacrylonitrile: Known for its photoisomerization properties.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and electronic properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole: Used in cycloaddition reactions.
Uniqueness
3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium stands out due to its combination of a tetrazole ring with naphthalene and phenyl groups, providing a unique electronic structure and reactivity profile. This makes it particularly valuable in the design of new materials and pharmaceuticals.
Propiedades
Número CAS |
134102-55-9 |
|---|---|
Fórmula molecular |
C23H19N4+ |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-naphthalen-1-yl-2,5-diphenyl-1H-tetrazol-1-ium |
InChI |
InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22/h1-17H,(H,24,25)/p+1 |
Clave InChI |
POVFIALPFNAYPM-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
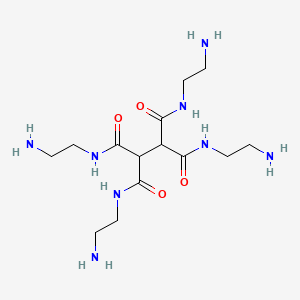
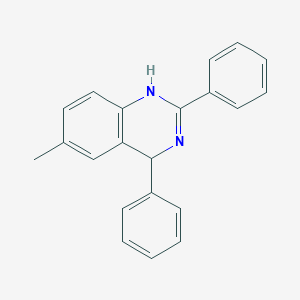
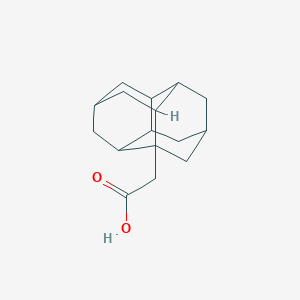
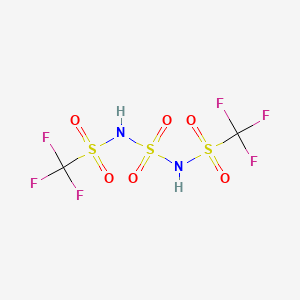
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
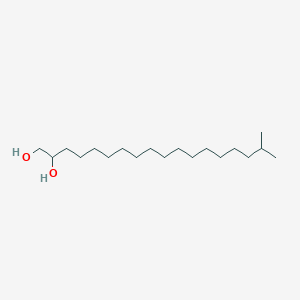
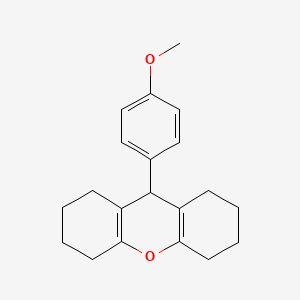
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
